(2E)-3-(4-Tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide (2E)-3-(4-Tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 329778-53-2
VCID: VC0457603
InChI: InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+
SMILES: CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
Molecular Formula: C19H19F2NO
Molecular Weight: 315.4g/mol

(2E)-3-(4-Tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide

CAS No.: 329778-53-2

Main Products

VCID: VC0457603

Molecular Formula: C19H19F2NO

Molecular Weight: 315.4g/mol

(2E)-3-(4-Tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide - 329778-53-2

CAS No. 329778-53-2
Product Name (2E)-3-(4-Tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
Molecular Formula C19H19F2NO
Molecular Weight 315.4g/mol
IUPAC Name (E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
Standard InChI InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+
Standard InChIKey RZZRMIYFOPKADZ-IZZDOVSWSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F
SMILES CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
PubChem Compound 844438
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator